molecular formula C11H17N3O B1479982 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2092547-42-5

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1479982
CAS RN: 2092547-42-5
M. Wt: 207.27 g/mol
InChI Key: LJMALXCFGGEAJE-UHFFFAOYSA-N
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Description

The compound “2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains an imidazole ring and a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyrazole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the imidazole and pyrazole rings could make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Antifungal Applications

The compound has shown promise in the field of antifungal research. A study found that a derivative of the compound exhibited excellent antifungal activity against a panel of fungal pathogens, including multidrug-resistant Candida species . The compound was found to inhibit the formation of yeast to mold as well as ergosterol formation, a key component of fungal cell membranes .

Antibacterial Applications

The compound’s derivatives have also been investigated for their antibacterial properties. The rise of antibiotic resistance in bacterial pathogens has led to a substantial global public health concern, and new compounds like this one are being explored for their potential to combat these resistant strains .

Anticancer Applications

Compounds bearing similar scaffolds to “2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” have been synthesized and tested for their cytotoxicity against human cancer cell lines . These compounds have shown potential as inhibitors against certain types of cancer cells .

Use in Synthesis of Other Compounds

The compound can serve as an important intermediate in the synthesis of other biologically active compounds . For example, it has been used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .

Potential Antiviral Applications

While not yet supported by the scientific literature, there has been speculation about the compound’s potential as an antiviral drug . Further research is needed to explore this potential application.

Use as an Antioxidant

The compound’s structure suggests that it may have antioxidant properties, similar to those of butylated hydroxytoluene (BHT), a lipophilic organic compound that is widely used for its antioxidant properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(2,3)9-8-10-13(6-7-15)4-5-14(10)12-9/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMALXCFGGEAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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Reactant of Route 6
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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